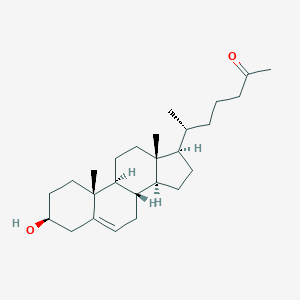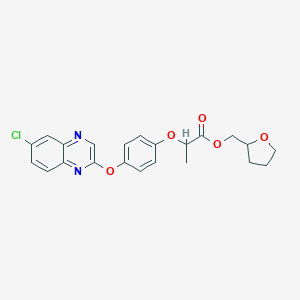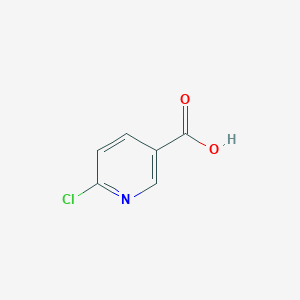
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate, also known as MIPOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. MIPOX is a chiral molecule, which means that it exists in two mirror-image forms. The (S)-enantiomer of MIPOX has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate is not fully understood, but it is believed to exert its biological effects by modulating various cellular signaling pathways. (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to interact with various enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, which leads to a reduction in the production of inflammatory mediators. Additionally, (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate in lab experiments is its potential therapeutic applications. (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate in lab experiments is its complex synthesis process, which can be time-consuming and costly.
Orientations Futures
There are several future directions for research on (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate. One area of interest is the development of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate and its potential applications in other areas of pharmacology. Finally, the synthesis of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate could be optimized to make it more cost-effective and accessible for researchers.
Méthodes De Synthèse
The synthesis of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate can be achieved through a multi-step process that involves the reaction of various reagents. One of the most commonly used methods for synthesizing (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate is via the reaction of isobutyronitrile and methylamine with ethyl acetoacetate. The resulting compound is then subjected to a series of reactions, including cyclization and esterification, to yield (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate.
Applications De Recherche Scientifique
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In recent years, (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has gained significant attention as a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
Propriétés
IUPAC Name |
methyl (4S)-4-propan-2-yl-5H-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(2)8(7(10)11-3)4-12-5-9-8/h5-6H,4H2,1-3H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFFFQLWPZXIQG-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(COC=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]1(COC=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)

![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)

![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)
